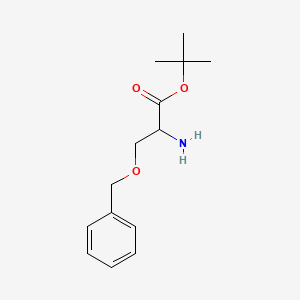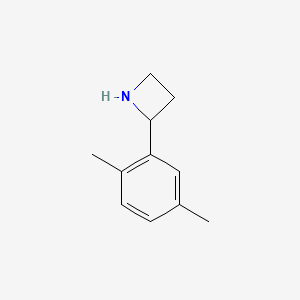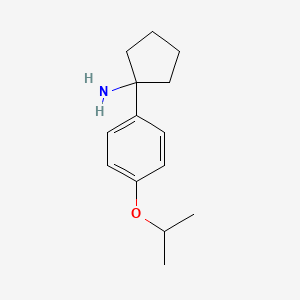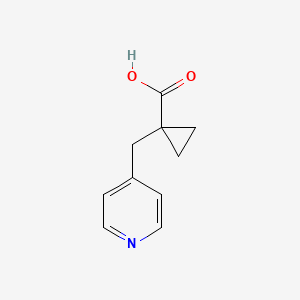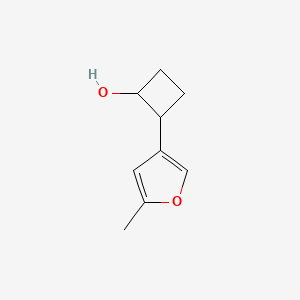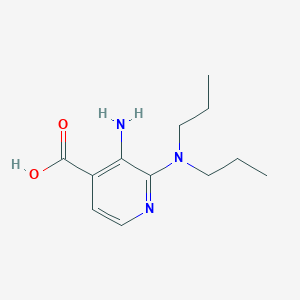
3-Amino-2-(dipropylamino)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(dipropylamino)isonicotinic acid is a chemical compound with the molecular formula C12H19N3O2 It is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid
准备方法
Synthetic Routes and Reaction Conditions
Nitration and Reduction: Starting from isonicotinic acid, nitration followed by reduction can introduce the amino group.
Industrial Production Methods
Industrial production methods for 3-Amino-2-(dipropylamino)isonicotinic acid are not well-documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
3-Amino-2-(dipropylamino)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and dipropylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-2-(dipropylamino)isonicotinic acid is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets and pathways. For instance, isonicotinic acid derivatives are known to inhibit enzymes involved in bacterial cell wall synthesis, which could be a potential mechanism for this compound as well.
相似化合物的比较
Similar Compounds
Isonicotinic acid: A pyridinecarboxylic acid with a carboxyl group at the 4-position.
Nicotinic acid:
Picolinic acid: A pyridinecarboxylic acid with a carboxyl group at the 2-position.
Uniqueness
3-Amino-2-(dipropylamino)isonicotinic acid is unique due to the presence of both amino and dipropylamino groups, which can impart distinct chemical and biological properties compared to its analogs
属性
分子式 |
C12H19N3O2 |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
3-amino-2-(dipropylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-3-7-15(8-4-2)11-10(13)9(12(16)17)5-6-14-11/h5-6H,3-4,7-8,13H2,1-2H3,(H,16,17) |
InChI 键 |
GCFPGQUYBWVITN-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1=NC=CC(=C1N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


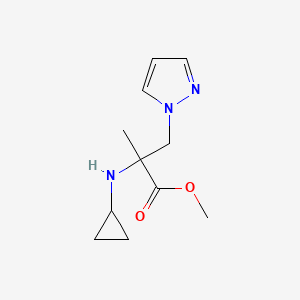
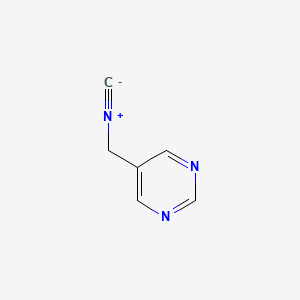


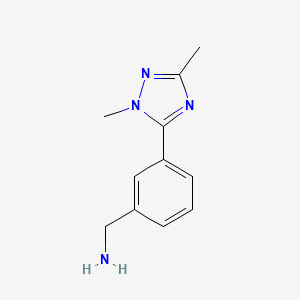
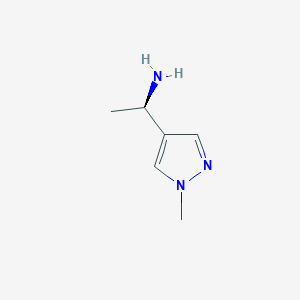

![1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride](/img/structure/B13620169.png)
